REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[Cl:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](=O)[CH2:16][CH2:15][CH2:14]2.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O>[Cl:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17]([N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)=[CH:16][CH2:15][CH2:14]2 |f:3.4.5|
|
Name
|
|
Quantity
|
0.218 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
815 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to the resulting suspension
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with chloroform
|
Type
|
CUSTOM
|
Details
|
After drying the organic extracts
|
Type
|
CONCENTRATION
|
Details
|
over sodium sulfate, concentration
|
Type
|
CUSTOM
|
Details
|
The resulting crude product is purified by column chromatography (SiO2, 0.04-0.063 mesh, 0.15 bar, ethyl acetate)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
m.p. (after dry crystallisation from ether) 68°-72°
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2CCC=C(C2=CC1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |